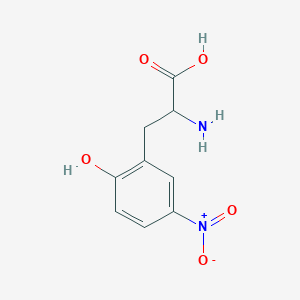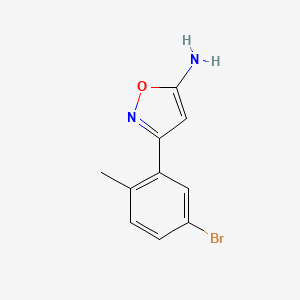![molecular formula C7H16Cl2N2O B13550124 1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride CAS No. 2825011-39-8](/img/structure/B13550124.png)
1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH and a molecular weight of 215.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(methylamino)pyrrolidine with ethanone under controlled conditions to form the desired product . The reaction typically requires specific reagents and conditions, such as a suitable solvent and temperature control, to ensure high yield and purity.
Industrial production methods often involve large-scale synthesis using automated equipment to maintain consistency and efficiency. The compound is usually purified through crystallization or other separation techniques to achieve the required purity levels for research and industrial applications .
Chemical Reactions Analysis
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride can be compared with similar compounds such as:
1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride: Similar structure but different salt form.
2-(methylamino)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride: Another structurally related compound with different properties.
The uniqueness of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride lies in its specific chemical structure and the resulting properties, making it suitable for various specialized applications in research and industry .
Properties
CAS No. |
2825011-39-8 |
|---|---|
Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-[3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H |
InChI Key |
GDFPXVLBTOWTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


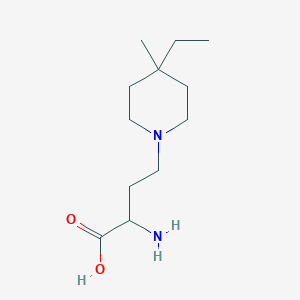

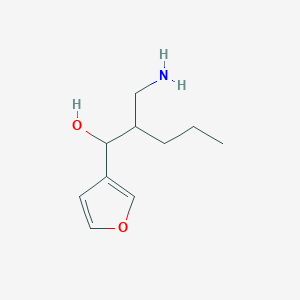
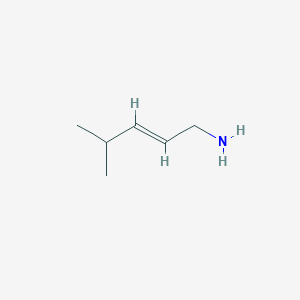


![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
